1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

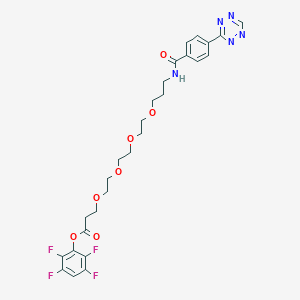

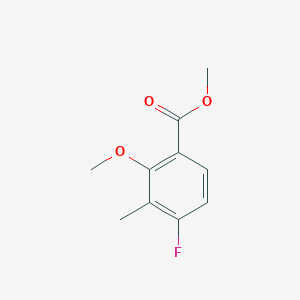

This compound is a benzene derivative that contains a bromo, methoxymethoxy, and trifluoromethyl group attached to the benzene ring. The presence of these functional groups can influence the compound’s reactivity and properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the bromo, methoxymethoxy, and trifluoromethyl groups onto a benzene ring in separate steps. Each of these steps would require different reagents and conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, hexagonal benzene ring core, with the bromo, methoxymethoxy, and trifluoromethyl groups extending from the ring. The exact spatial arrangement of these groups would depend on which carbons of the benzene ring they are attached to .Chemical Reactions Analysis

The bromo group is a good leaving group, so it could be replaced by nucleophiles in substitution reactions. The trifluoromethyl group is electron-withdrawing, which could activate the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s stability and electronegativity, while the bromo group could make it more reactive .Wissenschaftliche Forschungsanwendungen

Relay Propagation of Crowding

1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene, along with similar compounds, demonstrates the effect of steric pressure in chemical reactions, specifically in the context of relay propagation of crowding. The steric pressure is influenced by the presence of groups like trifluoromethyl, and their position relative to other substituents, such as bromine or methoxy groups. This understanding is crucial in the field of organic chemistry for predicting reaction outcomes based on molecular structure (Schlosser et al., 2006).

Organometallic Synthesis

This compound serves as a versatile starting material in organometallic synthesis. By undergoing various reactions, it can be transformed into different organometallic intermediates, which are valuable in synthesizing other complex molecules (Porwisiak & Schlosser, 1996).

Synthesis of Isoindoles

It's utilized in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles. This process involves a two-step synthesis, where compounds similar to 1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene react with nitriles, followed by acid-catalyzed cyclization, demonstrating its role in the synthesis of heterocyclic compounds (Kuroda & Kobayashi, 2015).

Molecular Electronics

This compound is utilized as a precursor in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires for molecular electronics. These materials are significant for developing advanced electronic components, indicating its role in the intersection of organic chemistry and electronics (Stuhr-Hansen et al., 2005).

Steric Protection and Halogenation

In addition to its applications in synthesis and electronics, this compound is also relevant in studies related to steric protection, where its bulky substituents influence reaction outcomes. It's also involved in halogenation studies, offering insights into how halogen substituents affect molecular interactions and structure (Yoshifuji et al., 1993).

Wirkmechanismus

Without specific context, it’s hard to define a ‘mechanism of action’ for this compound. If it were a drug, the mechanism of action would refer to how it interacts with biological targets in the body. As a chemical reagent, its ‘mechanism of action’ could refer to how it reacts with other compounds .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-14-5-15-8-4-6(9(11,12)13)2-3-7(8)10/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDHFFIVRMJGQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)